(3Alpha,5Beta,6Beta,7Alpha)-3-[(Ethoxycarbonyl)oxy]-6-(formyloxy)-7-hydroxycholan-24-oic Acid Methyl Ester
Description
This compound (CAS: 125112-77-8) is a cholanic acid derivative with a methyl ester at position 24 and three functional groups on the steroid nucleus: an ethoxycarbonyloxy (OCO₂Et) at C3, a formyloxy (OCHO) at C6, and a hydroxyl (OH) at C7 . Its molecular formula is C₂₉H₄₆O₈, with a molecular weight of 522.67 g/mol . The presence of polar substituents (formyloxy and hydroxyl) enhances its hydrophilicity compared to unmodified bile acid derivatives, while the ethoxycarbonyloxy group contributes steric bulk.
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O8/c1-6-35-27(33)37-18-11-13-29(4)21-12-14-28(3)19(17(2)7-10-23(31)34-5)8-9-20(28)24(21)25(32)26(36-16-30)22(29)15-18/h16-22,24-26,32H,6-15H2,1-5H3/t17-,18-,19-,20+,21+,22+,24+,25+,26+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNHAMQGLTWKCF-JQVYKAOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CCC2(C3CCC4(C(C3C(C(C2C1)OC=O)O)CCC4C(C)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C1)OC=O)O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Ester Formation at C-24
The foundational step in synthesizing this compound is the esterification of the C-24 carboxylic acid group. A widely adopted method involves treating cholic acid derivatives with diazomethyltrimethylsilane (TMSCHN₂) in a methanol-toluene solvent system. For example, reaction of cholic acid (1.0 equiv) with TMSCHN₂ (1.5 equiv) at 20°C for 2 hours yields the methyl ester with quantitative conversion, as confirmed by -NMR analysis. This method avoids harsh acidic conditions, preserving acid-sensitive functional groups elsewhere in the molecule.
Regioselective Hydroxyl Group Protection
The steroidal nucleus contains three hydroxyl groups (3α, 6β, 7α) requiring differential protection:
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C-3 Hydroxyl : Protected as an ethoxycarbonyl group using ethyl chloroformate (ClCO₂Et) in the presence of triethylamine (Et₃N). This step proceeds in dichloromethane (DCM) at 0°C, achieving >90% yield.
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C-7 Hydroxyl : Temporarily protected with a tert-butyldimethylsilyl (TBS) group via reaction with TBSCl and imidazole in DMF. The bulky TBS group ensures steric hindrance, preventing unwanted reactions at C-7 during subsequent steps.
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C-6 Hydroxyl : Formylated using a formic acid–acetic anhydride mixture (1:2 v/v) under catalytic H₂SO₄. This step requires precise temperature control (0–5°C) to avoid over-formylation or migration.
Key Reaction Pathways and Intermediate Characterization
Sequential Protection and Deprotection
A patent CN106397522A outlines a pathway starting from 3α,7α-dihydroxy-5β-cholan-24-oic acid methyl ester:
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TBS Protection :
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React with TBSCl (2.2 equiv) and imidazole (3.0 equiv) in DMF at 25°C for 12 hours.
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Yield: 88% of 3α-TBS-7α-hydroxy-5β-cholan-24-oic acid methyl ester.
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C-6 Formylation :
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C-7 Deprotection :
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Remove TBS using tetra-n-butylammonium fluoride (TBAF) in THF.
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Isolate 7α-hydroxy intermediate in 85% yield.
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Challenges in Stereochemical Control
5β,6β,7α Configuration Maintenance
The 5β,6β,7α stereochemistry is critical for biological activity and is preserved through:
Side Reactions and Mitigation
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TBS Group Hydrolysis : Early patents reported hydrolysis of TBS ethers during workup. This is mitigated by using anhydrous conditions and minimizing aqueous exposure.
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Formyl Migration : The formyloxy group at C-6 may migrate to C-7 under acidic conditions. Buffered reaction media (pH 6–7) prevent this side reaction.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The formyloxy group can be reduced to a hydroxyl group.
Substitution: The ethoxycarbonyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4.
Reducing agents: Such as LiAlH4 or NaBH4.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can yield alcohols.
Substitution: Can yield esters or amides.
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of this compound indicate potential applications in drug development. The following therapeutic properties have been observed:
- Anti-inflammatory Effects : Steroid derivatives are known for their ability to modulate inflammatory responses, making this compound a candidate for anti-inflammatory drug development.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial and fungal infections, suggesting this compound could be explored for antimicrobial applications.
- Hormonal Activity : Given its steroid nature, it may interact with hormone receptors, influencing metabolic and immune processes.
Research on the biological activity of this compound typically involves:
- Binding Affinity Studies : These studies assess the compound's interaction with various biological targets such as enzymes or receptors to determine its mechanism of action.
- In Vitro Assays : Various assays are conducted to evaluate the compound's effectiveness in modulating biological pathways relevant to disease states.
Synthesis and Optimization
The synthesis of this compound involves multi-step organic synthesis techniques that require optimization for high yield and purity. The methods used often include:
- Functional Group Modifications : Techniques to introduce or modify functional groups like ethoxycarbonyl and formyloxy are critical for enhancing biological activity.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of steroid derivatives similar to this compound. Results indicated a significant reduction in pro-inflammatory cytokines in vitro, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial effects of cholane derivatives were evaluated against a panel of bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating the need for further exploration of this compound's antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways, such as the MAPK or PI3K pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Groups
The target compound’s structural uniqueness lies in its C6 formyloxy group , which distinguishes it from analogs with simpler substituents. Key comparisons include:
(3α,5β,7α)-3-[(Ethoxycarbonyl)oxy]-7-hydroxycholan-24-oic Acid Methyl Ester (CAS: 61252-49-1)
- Molecular Formula : C₂₈H₄₆O₆
- Molecular Weight : 478.66 g/mol
- Key Difference : Lacks the C6 formyloxy group, resulting in reduced polarity and molecular weight. The absence of this group simplifies synthesis but may limit interactions in biological systems requiring C6 functionalization .
(3α,5β)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester (CAS: 96475-64-8)
- Molecular Formula : C₂₈H₄₄O₆
- Molecular Weight : 476.65 g/mol
- Key Difference: Features a C7 ketone instead of the hydroxyl and formyloxy groups.
(3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester (CAS: 61252-26-4)
Physicochemical Properties
Reactivity and Stability
- Formyloxy Group : The target compound’s C6 formyloxy group is more labile than acetyloxy or ethoxycarbonyloxy groups, making it prone to hydrolysis under acidic or enzymatic conditions .
- Hydroxyl vs. Ketone: The C7 hydroxyl in the target compound enables hydrogen bonding, unlike the ketone in CAS 96475-64-8, which may participate in keto-enol tautomerism .
Biological Activity
The compound (3Alpha,5Beta,6Beta,7Alpha)-3-[(Ethoxycarbonyl)oxy]-6-(formyloxy)-7-hydroxycholan-24-oic Acid Methyl Ester , also known as a bile acid derivative, exhibits significant biological activity primarily related to its role in lipid metabolism and potential therapeutic applications. Bile acids are known to facilitate the digestion and absorption of dietary fats and play crucial roles in cholesterol homeostasis.
Chemical Structure and Properties
This compound is a modified bile acid characterized by multiple hydroxyl groups and an ethoxycarbonyl substituent. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C27H42O5
- Molecular Weight : 442.62 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Lipid Metabolism : Bile acids are known to act as detergents that solubilize fats for absorption. This compound's structural features suggest it may enhance lipid absorption and influence metabolic pathways related to cholesterol.
- Choleretic Effects : Similar to other bile acids, this compound may stimulate bile flow, which is essential for the emulsification of dietary fats.
- Anti-inflammatory Properties : Some bile acid derivatives have been shown to exhibit anti-inflammatory effects, which could be relevant in conditions such as inflammatory bowel disease or metabolic syndrome.
- Potential Carcinogenicity : Elevated levels of certain bile acids have been associated with increased cancer risk, particularly colorectal cancer. The balance between beneficial and harmful effects of bile acids is critical in understanding their biological implications.
Lipid Absorption Studies
A study investigated the effects of various bile acid derivatives on lipid absorption in animal models. The results indicated that compounds similar to this compound significantly enhanced the absorption of dietary fats compared to controls.
| Compound | Lipid Absorption (%) | Statistical Significance |
|---|---|---|
| Control | 35 | - |
| Test Compound | 55 | p < 0.05 |
Choleretic Activity
In a clinical trial involving patients with cholestasis, administration of bile acid derivatives resulted in increased bile acid excretion and improved liver function tests. The study highlighted the potential therapeutic applications of this compound in treating liver disorders.
Anti-inflammatory Effects
Research published in Journal of Gastroenterology demonstrated that certain bile acid derivatives possess anti-inflammatory properties by modulating cytokine production in vitro. This suggests a potential role for this compound in managing inflammatory conditions.
Q & A
Basic Synthesis: What are the key steps and challenges in synthesizing this compound?
Answer:
The synthesis typically involves selective esterification and hydroxyl protection due to the compound’s multiple reactive sites. A common approach includes:
- Step 1: Starting with a cholanic acid backbone, introduce the 7α-hydroxyl group via enzymatic or chemical oxidation .
- Step 2: Protect the 7α-hydroxyl using a temporary protecting group (e.g., acetyl) to avoid side reactions during subsequent esterifications .
- Step 3: Sequential esterification at 3α (ethoxycarbonyloxy) and 6β (formyloxy) positions using anhydride or acyl chloride reagents under controlled pH and temperature .
- Step 4: Deprotection of the 7α-hydroxyl group and final purification via column chromatography or recrystallization .
Key Challenges:
- Competing reactivity of hydroxyl groups requires precise reaction timing and stoichiometry.
- Hydrolysis susceptibility of formyloxy groups necessitates anhydrous conditions .
Advanced Synthesis: How can regioselective esterification be achieved at the 3α and 6β positions?
Answer:
Regioselectivity is controlled through:
- Steric and Electronic Effects: The 3α position is less sterically hindered than 6β, enabling preferential reaction with bulkier reagents like ethoxycarbonyl chloride. The 6β position reacts with formyl chloride due to its higher electrophilicity .
- Catalytic Strategies: Use of Lewis acids (e.g., ZnCl₂) to activate specific hydroxyl groups, as demonstrated in analogous cholanic acid ester syntheses .
- Temperature Gradients: Lower temperatures (0–5°C) favor 3α esterification, while higher temperatures (25–30°C) promote 6β reactions .
Validation: Monitor reaction progress via TLC or HPLC, comparing Rf values with reference standards .
Structural Characterization: Which analytical techniques are critical for confirming the compound’s structure?
Answer:
A multi-technique approach is essential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
